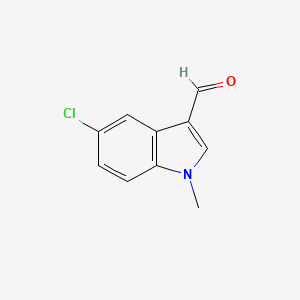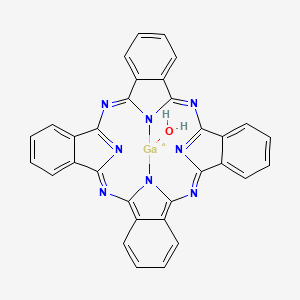
Aluminum metaphosphate, Al2O3 19.4%, P2O5 78.9%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum metaphosphate is a chemical compound used in a variety of applications. It is a constituent of glazes, enamels, glasses, and is used as a high-temperature insulating cement . It also finds use as molecular sieves .
Physical And Chemical Properties Analysis
Aluminum metaphosphate is a white powder . It is insoluble in water . The compound has a density of 2.779 g/mL . The formula weight is 263.9 .Wissenschaftliche Forschungsanwendungen
Adsorbent for Phosphorus Removal
Aluminum compounds, including aluminum metaphosphate, have been studied for their phosphorus adsorption capabilities, especially in the context of water treatment. The use of alum sludge, a byproduct of water treatment processes involving aluminum sulfate, as an adsorbent for phosphorus removal, showcases the potential for recycling and environmental sustainability (N. Muisa et al., 2020).
Binding and Coating of Materials
Acid aluminum phosphate solutions have demonstrated effectiveness in binding fibrous or particulate materials, creating porous ceramic articles through wet forming followed by heat treatment. This application underlines the compound's role in material science, particularly in the fabrication of ceramic articles with controlled porosity and improved mechanical properties (D. Chung, 2003).
Mitigating Aluminum Toxicity in Plants
Research into the interaction between phosphorus (P) and aluminum (Al) in acidic soils highlights the critical role of mineral nutrition in alleviating Al toxicity in plants. This interplay is crucial for improving crop resilience and productivity on acidic soils, where aluminum toxicity can significantly impede growth (M. Rahman et al., 2018).
Aluminum-Nitrogen Interactions in Soil-Plant Systems
The complex interactions between aluminum and nitrogen within soil-plant systems illustrate the broader ecological implications of aluminum compounds in agriculture. Understanding these interactions is essential for developing strategies to enhance plant growth and nutrient uptake in environments affected by aluminum toxicity (X. Zhao, R. Shen, 2018).
Neurodegenerative Diseases and Aluminum Toxicity
Studies on the neurotoxic effects of aluminum shed light on the potential health risks associated with exposure to aluminum compounds, including aluminum metaphosphate. Research exploring the linkage between aluminum exposure and neurodegenerative diseases such as Alzheimer's and Parkinson's underscores the importance of understanding the biological impacts of aluminum compounds (S. Maya et al., 2016).
Safety and Hazards
Aluminum metaphosphate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Wirkmechanismus
Target of Action
Aluminum metaphosphate, also known as MFCD00075314, is primarily used in the manufacturing industry rather than in biological systems. Its primary targets are therefore materials such as glazes, enamels, and glasses .
Mode of Action
The compound interacts with these materials by serving as a constituent in their formation. It contributes to the properties of these materials, such as their hardness, durability, and resistance to heat .
Result of Action
When used in the production of glazes, enamels, and glasses, Aluminum metaphosphate contributes to the final product’s properties. For example, it can enhance the product’s resistance to heat, making it suitable for use in high-temperature environments . It is also used as a high-temperature insulating cement .
Action Environment
The efficacy and stability of Aluminum metaphosphate are influenced by various environmental factors. For instance, the compound’s effectiveness as a constituent in glazes, enamels, and glasses can be affected by the temperature and pressure conditions during the manufacturing process. The compound is also used as molecular sieves .
Eigenschaften
InChI |
InChI=1S/Al.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHRLDIUIPTCJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P(=O)O[Al](OP(=O)=O)OP(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO9P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

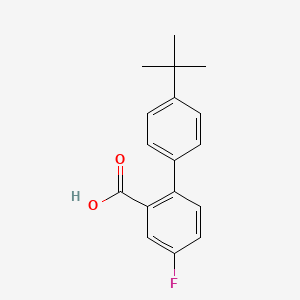

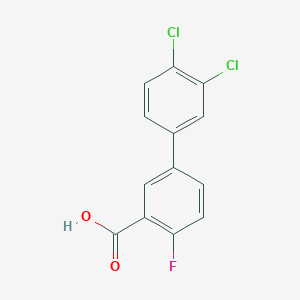


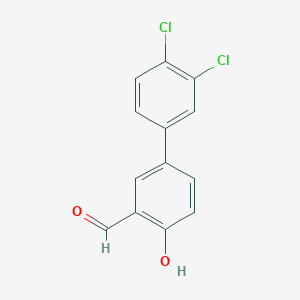
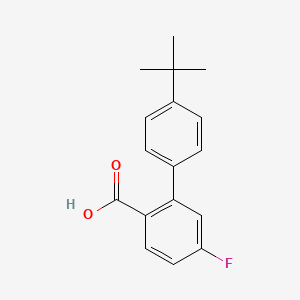
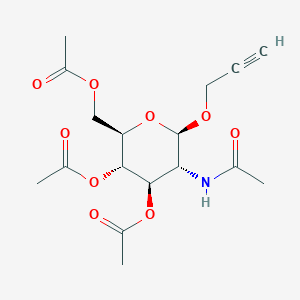
![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)
